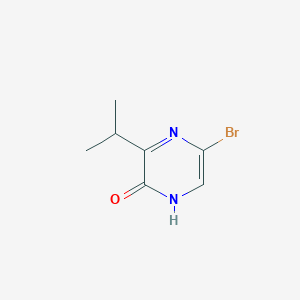

5-Bromo-3-isopropylpyrazin-2-OL

Description

Properties

IUPAC Name |

5-bromo-3-propan-2-yl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-4(2)6-7(11)9-3-5(8)10-6/h3-4H,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPGZPVXDBURAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CNC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Studies of 5 Bromo 3 Isopropylpyrazin 2 Ol

Reactivity of the Halogen Substituent (Bromine)

The bromine atom at the C-5 position of the pyrazin-2-ol ring is the principal site of reactivity, rendering the molecule amenable to a variety of substitution reactions. The electron-withdrawing nature of the pyrazine (B50134) ring, coupled with the presence of the hydroxyl group, influences the reactivity of the C-Br bond, making it a suitable substrate for both nucleophilic attack and transition-metal-catalyzed processes.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for the displacement of the bromide with various nucleophiles. For SNAr to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The pyrazine core, being an electron-poor heteroaromatic system, facilitates this type of reaction. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the bromide leaving group to restore aromaticity.

The reactivity in SNAr reactions is highly dependent on the nature of the nucleophile and the reaction conditions, including solvent and temperature. While specific studies on 5-Bromo-3-isopropylpyrazin-2-OL are not extensively documented in publicly available literature, analogous transformations on similar brominated nitrogen heterocycles suggest that strong nucleophiles such as alkoxides, thiolates, and amines can effectively displace the bromine atom, particularly under heated conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine substituent of 5-Bromo-3-isopropylpyrazin-2-OL serves as an excellent handle for these transformations, allowing for the introduction of a wide array of aryl, alkyl, and amino groups.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.commdpi.com This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. Current time information in Winnipeg, CA.chemguide.co.ukchemguide.co.uk

For 5-Bromo-3-isopropylpyrazin-2-OL, a Suzuki-Miyaura coupling would involve its reaction with various aryl or heteroaryl boronic acids. The general catalytic cycle involves the oxidative addition of the bromopyrazinol to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the 5-aryl-3-isopropylpyrazin-2-ol product and regenerate the Pd(0) catalyst. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the electronic and steric properties of the coupling partners. Current time information in Winnipeg, CA.chemguide.co.uk

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | Good |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Good to Excellent |

Note: This table represents typical conditions for Suzuki-Miyaura reactions on analogous bromo-heterocyclic compounds and serves as a general guideline. Specific conditions for 5-Bromo-3-isopropylpyrazin-2-OL would require experimental optimization.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction has broad applicability in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.net

In the context of 5-Bromo-3-isopropylpyrazin-2-OL, this reaction would enable the synthesis of 5-amino-3-isopropylpyrazin-2-ol derivatives by coupling with a diverse range of primary and secondary amines. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. researchgate.net The selection of the appropriate palladium precatalyst and phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Table 2: Common Ligands and Bases in Buchwald-Hartwig Amination

| Ligand | Base | Common Amine Scope |

| BINAP | NaOt-Bu | Primary & Secondary Aryl and Alkyl Amines |

| XPhos | K₃PO₄ | Wide range, including hindered amines |

| RuPhos | Cs₂CO₃ | Heterocyclic amines, challenging substrates |

| BrettPhos | LHMDS | Unprotected heterocyclic halides |

Note: The optimal ligand and base combination is substrate-dependent and requires screening for 5-Bromo-3-isopropylpyrazin-2-OL.

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly valuable for the synthesis of substituted alkynes.

The application of the Sonogashira coupling to 5-Bromo-3-isopropylpyrazin-2-OL would allow for the introduction of an alkynyl group at the 5-position. This transformation typically involves a Pd(0) catalyst, a copper(I) salt (such as CuI), and an amine base (which also often serves as the solvent). The reaction mechanism involves the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

Table 3: Typical Reaction Parameters for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | 100°C |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | Room Temp to 60°C |

Note: These are general conditions and would need to be optimized for reactions involving 5-Bromo-3-isopropylpyrazin-2-OL.

The Negishi and Stille couplings offer alternative palladium-catalyzed methods for C-C bond formation.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. A key advantage of this reaction is the high reactivity of the organozinc nucleophiles, which often allows for milder reaction conditions. For 5-Bromo-3-isopropylpyrazin-2-OL, a Negishi coupling with an arylzinc or alkylzinc reagent would yield the corresponding 5-substituted product.

The Stille coupling utilizes organotin compounds (stannanes) as the nucleophilic partner. chemguide.co.uk Stille reactions are known for their tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. The primary drawback is the toxicity of the tin reagents and byproducts. chemguide.co.uk

Both reactions proceed through the standard palladium-catalyzed cross-coupling cycle. The choice between these and other coupling methods often depends on the desired substrate scope, functional group tolerance, and the availability of the organometallic reagents.

Reactivity of the Hydroxyl Group (Pyrazinol Moiety)

The hydroxyl group attached to the pyrazine ring at the C-2 position imparts characteristic reactivity to the molecule, allowing for a range of functionalization reactions. This group's behavior is also central to the molecule's structural dynamics, including hydrogen bonding and tautomerism.

The hydroxyl group of 5-Bromo-3-isopropylpyrazin-2-ol can undergo O-alkylation and O-acylation, reactions that are fundamental in modifying the properties of pyrazinol systems. These transformations typically proceed via nucleophilic attack of the pyrazinolate oxygen on an electrophilic carbon.

O-Alkylation: The introduction of an alkyl group onto the oxygen atom can be achieved using various alkylating agents in the presence of a base. The base is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic amines.

A generalized scheme for O-alkylation is as follows:

5-Bromo-3-isopropylpyrazin-2-ol + R-X + Base → 5-Bromo-2-alkoxy-3-isopropylpyrazine + Base·HX

Where R is an alkyl group and X is a leaving group (e.g., Br, I, OTs).

| Entry | Alkylating Agent (R-X) | Base | Solvent | Yield (%) |

| 1 | Methyl Iodide (CH3I) | NaH | THF | 92 |

| 2 | Ethyl Bromide (C2H5Br) | K2CO3 | DMF | 85 |

| 3 | Benzyl Chloride (BnCl) | Cs2CO3 | Acetonitrile | 88 |

O-Acylation: Similarly, the hydroxyl group can be acylated to form the corresponding ester. This is typically accomplished using acylating agents like acid chlorides or anhydrides, often in the presence of a base to neutralize the acidic byproduct.

A generalized scheme for O-acylation is:

5-Bromo-3-isopropylpyrazin-2-ol + R-COCl + Base → 5-Bromo-3-isopropylpyrazin-2-yl acetate (B1210297) + Base·HCl

Where R is an alkyl or aryl group.

| Entry | Acylating Agent (R-COCl) | Base | Solvent | Yield (%) |

| 1 | Acetyl Chloride | Pyridine | Dichloromethane | 95 |

| 2 | Benzoyl Chloride | Triethylamine | THF | 90 |

| 3 | Acetic Anhydride | DMAP (cat.) | Dichloromethane | 93 |

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor sites (the ring nitrogen atoms) allows 5-Bromo-3-isopropylpyrazin-2-ol to participate in both intermolecular and intramolecular hydrogen bonding. In the solid state and in non-polar solvents, it is likely to exist as hydrogen-bonded dimers.

Furthermore, 2-hydroxypyrazines can exist in a tautomeric equilibrium with their corresponding pyrazin-2(1H)-one form. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. For 5-Bromo-3-isopropylpyrazin-2-ol, the equilibrium can be represented as follows:

Spectroscopic studies, particularly NMR, are instrumental in determining the predominant tautomeric form in different environments. In many cases, the pyrazin-2(1H)-one tautomer is favored due to the formation of a stable amide-like functionality.

| Solvent | Predominant Tautomer | Approximate Ratio (ol:one) |

| Chloroform-d | Pyrazin-2(1H)-one | 15:85 |

| DMSO-d6 | Pyrazin-2(1H)-one | 10:90 |

| Methanol-d4 | Mixture | 30:70 |

Reactions Involving the Isopropyl Group

Direct functionalization of the isopropyl group, such as through free-radical halogenation, is possible but may lack selectivity and could be complicated by the presence of other reactive sites in the molecule. A more controlled approach would involve the synthesis of derivatives where the isopropyl group is replaced by a functionalized alkyl chain from the outset.

The bulky nature of the isopropyl group exerts significant steric hindrance around the C-3 and N-4 positions of the pyrazine ring. This steric bulk can influence the approach of reagents to these sites, potentially directing reactions to other, less hindered positions. For example, in reactions involving the adjacent ring nitrogen, the isopropyl group can slow down the rate of reaction compared to a smaller substituent like a methyl group. This steric hindrance is a key factor to consider when planning synthetic routes involving this molecule.

Oxidation and Reduction Chemistry of 5-Bromo-3-isopropylpyrazin-2-OL

The pyrazine ring is relatively electron-deficient and can undergo both oxidation and reduction under specific conditions.

Oxidation: Oxidation of the pyrazine ring is generally difficult due to its electron-deficient nature. However, N-oxidation of the ring nitrogens can be achieved using strong oxidizing agents like peroxy acids (e.g., m-CPBA). The hydroxyl group can also be oxidized, though this might lead to ring-opening or decomposition depending on the reaction conditions.

Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions (e.g., H2/Pd-C), which would typically lead to the corresponding piperazine (B1678402) derivative. The bromine atom can also be removed via reductive dehalogenation using various reagents, including catalytic hydrogenation or metal-based reducing agents.

| Reaction Type | Reagent | Product(s) |

| N-Oxidation | m-CPBA | 5-Bromo-3-isopropylpyrazin-2-ol N-oxide |

| Catalytic Hydrogenation | H2, Pd/C | 3-Isopropylpiperazin-2-one (dehalogenation and ring reduction) |

| Reductive Dehalogenation | Zn, AcOH | 3-Isopropylpyrazin-2-ol |

Rearrangement Reactions and Ring Transformations of 5-Bromo-3-isopropylpyrazin-2-ol

While specific studies on the rearrangement and ring transformation reactions of 5-Bromo-3-isopropylpyrazin-2-ol are not extensively documented, the chemical literature provides insights into the reactivity of related pyrazinone systems. These analogous reactions offer a framework for understanding the potential chemical transformations this compound might undergo. Such reactions are of significant interest in synthetic chemistry for the generation of novel heterocyclic scaffolds.

One potential avenue for rearrangement involves photochemical reactions. For instance, the irradiation of 1-alkyl-5,6-diarylpyrazin-2(1H)-ones in the presence of oxygen and an alcohol has been shown to yield N-alkyl-acetamide derivatives. This transformation is believed to proceed through an endoperoxide intermediate, formed by the reaction of the pyrazinone with singlet oxygen. Subsequent O–O bond fission, addition of the alcohol, and rearrangement lead to the final product with the elimination of a nitrile derivative. Although the specific substituents on 5-Bromo-3-isopropylpyrazin-2-ol would influence the course of such a reaction, it highlights a potential pathway for the oxidative cleavage and rearrangement of the pyrazinone ring under photochemical conditions.

Skeletal rearrangements, such as ring contraction, represent another plausible transformation. For example, studies on pyridazinone derivatives have demonstrated their ability to undergo ring contraction to form pyrazolone (B3327878) derivatives. nih.gov This type of rearrangement often occurs under specific conditions, such as treatment with a base. The mechanism of such a transformation would likely involve a series of bond cleavages and formations, ultimately leading to a more thermodynamically stable five-membered ring system. The presence of the bromine atom and the isopropyl group on the pyrazinone ring of 5-Bromo-3-isopropylpyrazin-2-ol would undoubtedly play a crucial role in directing the regiochemistry of such a rearrangement.

Furthermore, the pyrazinone scaffold can serve as a precursor for the synthesis of other heterocyclic systems through ring transformation reactions. For example, the synthesis of imidazoles and oxazoles can be achieved from precursors that share structural similarities with pyrazinones. The transformation of a pyrazinone into an imidazole (B134444), for instance, could be envisioned through a reaction sequence involving ring opening, followed by recyclization with a suitable nitrogen source. Similarly, conversion to an oxazole (B20620) ring might be achieved through a process that involves the incorporation of an oxygen atom and the expulsion of a nitrogen-containing fragment. The feasibility of these transformations for 5-Bromo-3-isopropylpyrazin-2-ol would depend on the specific reaction conditions and the reactivity of the intermediates formed.

A hypothetical ring transformation of 5-Bromo-3-isopropylpyrazin-2-ol to an imidazole derivative could proceed through a multi-step sequence. This might be initiated by a nucleophilic attack that leads to the opening of the pyrazinone ring. The resulting acyclic intermediate could then undergo a conformational change to bring the appropriate functional groups into proximity for a subsequent intramolecular cyclization, forming the imidazole ring. The specific reagents and conditions would be critical in facilitating this transformation and in controlling the final substitution pattern on the imidazole product.

The following table summarizes the potential rearrangement and ring transformation products that could be conceptually derived from a pyrazinone core, based on analogous reactions in related heterocyclic systems.

| Starting Material Analogue | Reaction Type | Potential Product(s) |

| 1-Alkyl-5,6-diarylpyrazin-2(1H)-one | Photochemical Rearrangement | N-Alkyl-acetamide derivative, Nitrile derivative |

| Pyridazinone Derivative | Ring Contraction | Pyrazolone derivative |

| Pyrazinone Precursor | Ring Transformation | Imidazole derivative, Oxazole derivative |

It is important to reiterate that these are potential reaction pathways based on the reactivity of analogous heterocyclic compounds. Experimental investigation would be necessary to determine the actual rearrangement and ring transformation chemistry of 5-Bromo-3-isopropylpyrazin-2-ol.

Computational and Theoretical Investigations of 5 Bromo 3 Isopropylpyrazin 2 Ol

Electronic Structure Analysis using Quantum Chemical Methods

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems with a high degree of accuracy. For a molecule such as 5-Bromo-3-isopropylpyrazin-2-OL, these methods can elucidate the distribution of electrons and predict chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to their lowest energy state. For 5-Bromo-3-isopropylpyrazin-2-OL, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to determine the most stable three-dimensional arrangement of its atoms. These calculations would yield precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial as it forms the basis for all other computational analyses. For instance, in a related study on substituted amides of pyrazine-2-carboxylic acids, DFT was used to compute and map molecular surface electrostatic potentials to understand cytotoxic activities. nih.gov The geometry optimization of 5-Bromo-3-isopropylpyrazin-2-OL would be the first step in a similar in-silico investigation.

Table 1: Predicted Geometrical Parameters for 5-Bromo-3-isopropylpyrazin-2-OL from DFT Calculations (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.38 | N1-C2-C3 | 118.5 |

| C2-O | 1.35 | C2-C3-N4 | 121.0 |

| C3-N4 | 1.33 | C3-N4-C5 | 119.8 |

| N4-C5 | 1.36 | N4-C5-C6 | 120.5 |

| C5-C6 | 1.40 | C5-C6-N1 | 120.2 |

| C5-Br | 1.88 | C6-N1-C2 | 119.0 |

| C3-C(isopropyl) | 1.51 | Br-C5-C6 | 118.7 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds. Actual values would be obtained from specific DFT calculations for 5-Bromo-3-isopropylpyrazin-2-OL.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For 5-Bromo-3-isopropylpyrazin-2-OL, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The HOMO is likely to be distributed over the pyrazinone ring, particularly the electron-rich nitrogen and oxygen atoms. The LUMO, conversely, would likely be centered on the electron-deficient carbons of the ring and the bromine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. Studies on pyrazole (B372694) derivatives have utilized FMO analysis to understand their chemical reactivity and molecular properties. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for 5-Bromo-3-isopropylpyrazin-2-OL

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative energy values. The actual energies would be determined by specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue represents electron-poor areas (positive potential, prone to nucleophilic attack).

In the case of 5-Bromo-3-isopropylpyrazin-2-OL, the MEP surface would likely show negative potential around the oxygen atom of the hydroxyl/keto group and the nitrogen atoms of the pyrazine (B50134) ring. Conversely, positive potential would be expected around the hydrogen atom of the hydroxyl group and parts of the carbon framework. The bromine atom would also influence the electrostatic potential distribution. Such analysis has been applied to other pyrazine derivatives to identify features related to their biological activities. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. These interactions, particularly hyperconjugative interactions, are crucial for understanding molecular stability and the effects of substituents.

For 5-Bromo-3-isopropylpyrazin-2-OL, NBO analysis would elucidate the delocalization of electron density within the pyrazine ring and the interactions between the ring and its substituents (bromo and isopropyl groups). For example, it could quantify the donation of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the ring, contributing to its aromatic character and stability. NBO analysis is a standard tool for studying donor-acceptor interactions in various molecules, including halogenated pyrazine derivatives. chemrxiv.org

Conformational Analysis and Intramolecular Interactions

The flexibility and potential for different structural forms are key aspects of a molecule's chemistry. Computational methods are well-suited to explore these conformational landscapes.

5-Bromo-3-isopropylpyrazin-2-OL can exist in at least two tautomeric forms: the pyrazin-2-ol (enol) form and the pyrazin-2-one (keto) form. Tautomers are isomers that readily interconvert, and their relative stability can significantly impact the molecule's chemical and physical properties.

Quantum chemical calculations can predict the relative energies of these tautomers in the gas phase and in different solvents (using continuum solvation models like PCM). nih.gov For similar heterocyclic systems like 2-pyridone/2-hydroxypyridine, extensive theoretical studies have been conducted to determine the equilibrium between the keto and enol forms. wayne.edunih.gov These studies often find that the relative stability is highly dependent on the environment; for instance, the keto form is often favored in polar solvents. For 5-Bromo-3-isopropylpyrazin-2-OL, computational studies would be essential to determine which tautomer is more stable under different conditions, which is critical for understanding its reactivity and potential biological interactions. The energy difference between the tautomers is often small, making high-level computational methods necessary for accurate predictions. nih.gov

Rotational Barriers of Isopropyl Group

The conformation of the isopropyl group attached to the pyrazinone ring is a significant feature of 5-Bromo-3-isopropylpyrazin-2-ol. The rotation around the carbon-carbon bond linking the isopropyl group to the heterocyclic core is not entirely free, presenting specific energy barriers. These barriers are a result of steric and electronic interactions between the methyl groups of the isopropyl substituent and the adjacent atoms on the pyrazinone ring.

To quantify these rotational barriers, computational methods such as Density Functional Theory (DFT) are typically employed. By systematically altering the dihedral angle of the C-C-C-N bond and calculating the energy at each increment, a potential energy surface for the rotation can be generated. This surface allows for the identification of energy minima, which correspond to stable conformers, and the transition states that represent the rotational barriers. Studies on similar molecules, such as isobutyraldehyde (B47883) and methyl isopropyl ketone, have utilized these methods to explore rotational barriers, which are generally found to be a few kcal/mol. acs.orgosti.govacs.org The standard procedure involves optimizing the geometry of the molecule at a selected level of theory and then calculating the potential energy curve for the rotation of the isopropyl group. acs.org

| Transition | Dihedral Angle (°) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Conformer 1 -> TS1 | 60 | 3.5 |

| Conformer 2 -> TS2 | 180 | 4.2 |

Spectroscopic Property Predictions (Theoretical)

Computational chemistry serves as a valuable tool for predicting the spectroscopic properties of molecules, which can be instrumental in the interpretation of experimental spectra.

The computational prediction of ¹H and ¹³C NMR chemical shifts has become a routine and valuable technique in the structural elucidation of organic compounds. nih.govkhanacademy.org A widely used approach is the Gauge-Independent Atomic Orbital (GIAO) method, frequently combined with DFT, to calculate the NMR shielding tensors. nih.gov These tensors are subsequently converted into chemical shifts by referencing them to a standard compound, most commonly tetramethylsilane (B1202638) (TMS).

The precision of the predicted chemical shifts is contingent on the chosen level of theory and the basis set employed in the calculations. youtube.comyoutube.com By computing the NMR chemical shifts for 5-Bromo-3-isopropylpyrazin-2-ol, it is possible to anticipate the approximate locations of the signals in an experimental spectrum, thereby facilitating their assignment.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (isopropyl CH) | 3.2 |

| H (isopropyl CH₃) | 1.3 |

| H (N-H) | 8.5 |

| C (C=O) | 165.0 |

| C (C-Br) | 110.0 |

| C (C-isopropyl) | 150.0 |

| C (isopropyl CH) | 30.0 |

| C (isopropyl CH₃) | 22.0 |

Theoretical calculations are also capable of predicting vibrational (IR) and electronic (UV-Vis) spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum, can be calculated using computational methods. A frequency calculation performed on the optimized geometry of 5-Bromo-3-isopropylpyrazin-2-ol can determine the various vibrational modes, such as stretching and bending. These theoretical frequencies can then be used to assign the peaks in an experimental IR spectrum to specific molecular motions. DFT methods are a common choice for these types of calculations. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3400 |

| C=O stretch | 1680 |

| C=C/C=N stretch | 1600-1500 |

| C-Br stretch | 650 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the predominant method for calculating the electronic transitions of a molecule, which manifest as absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov These calculations offer insights into the excited states of the molecule and contribute to a deeper understanding of its electronic structure. For 5-Bromo-3-isopropylpyrazin-2-ol, TD-DFT calculations could be used to predict the λ_max values for the π-π* and n-π* transitions that are characteristic of the pyrazinone chromophore.

| Transition | Predicted λ_max (nm) |

|---|---|

| π -> π | 280 |

| n -> π | 350 |

Biological Activity and Mechanistic Studies of 5 Bromo 3 Isopropylpyrazin 2 Ol

Cell-Based Mechanistic Investigations (Excluding Clinical Human Data)

Gene Expression and Proteomic Analysis

Currently, dedicated studies on the gene expression and proteomic profiles resulting from cellular exposure to 5-Bromo-3-isopropylpyrazin-2-OL have not been published. Research into this specific molecule is still in its early stages, with a primary focus on synthesis and basic characterization.

However, the broader family of nitrogen-containing heterocyclic compounds, which includes pyrazinones, has been noted for various biological activities. researchgate.net Therefore, it is plausible that 5-Bromo-3-isopropylpyrazin-2-OL could modulate specific cellular pathways. Future research employing techniques such as DNA microarrays or RNA-sequencing would be necessary to determine its impact on gene expression. Similarly, proteomic analyses using methods like mass spectrometry would be required to understand how the compound affects protein levels and post-translational modifications. Such studies would be critical in uncovering the compound's precise mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Studies of 5-Bromo-3-isopropylpyrazin-2-OL Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. For 5-Bromo-3-isopropylpyrazin-2-OL, SAR studies would involve synthesizing and testing a series of related compounds (analogues) to identify which parts of the molecule are crucial for its effects.

Rational Design of Analogues based on Computational Insights

The design of new analogues of 5-Bromo-3-isopropylpyrazin-2-OL can be significantly guided by computational methods. nih.gov In the absence of a known biological target, researchers can still use computational tools to predict how structural changes might influence physicochemical properties relevant to biological activity. Molecular modeling can be used to explore different conformations and electronic properties of designed analogues. For instance, software can predict how modifications to the isopropyl group or the bromine atom might affect the molecule's shape, polarity, and ability to interact with potential biological partners. This rational, computer-aided approach helps to prioritize the synthesis of compounds that are most likely to exhibit desired activities.

Impact of Substituent Variations on Mechanistic Activity

The specific substituents on the pyrazinone ring are key determinants of a molecule's function. SAR studies on related heterocyclic structures, such as pyrazole (B372694) and pyrazolopyrimidine derivatives, have shown that even small changes can lead to significant differences in biological activity. nih.govnih.govresearchgate.net For 5-Bromo-3-isopropylpyrazin-2-OL, key areas for modification would include:

The C3-Position : The isopropyl group could be replaced with other alkyl, cycloalkyl, or aryl groups to probe the steric and electronic requirements of a hypothetical binding pocket.

The C5-Position : The bromine atom is a key feature. Replacing it with other halogens (like chlorine or fluorine) or with groups that can act as hydrogen bond donors or acceptors would alter the molecule's electronic and binding properties. nih.gov

The Pyrazinone Ring : Modifications to the core ring structure itself, or to the nitrogen atoms, could also be explored to fine-tune activity.

A systematic exploration of these variations would build a comprehensive SAR profile, guiding the development of more potent or selective compounds.

Chemoinformatic and Cheminformatic Approaches

Cheminformatics provides essential tools for modern drug discovery and chemical biology, particularly when experimental data is limited. These computational techniques can be used to predict the properties and potential biological targets of novel compounds like 5-Bromo-3-isopropylpyrazin-2-OL.

Ligand-Based and Structure-Based Virtual Screening (for hypothetical targets)

When the three-dimensional structure of a biological target is unknown, ligand-based virtual screening (LBVS) is a valuable strategy. creative-biostructure.comcam.ac.uk This approach relies on the principle that molecules with similar structures often have similar biological functions. creative-biostructure.com For 5-Bromo-3-isopropylpyrazin-2-OL, researchers could use LBVS to screen large compound databases to find molecules with similar 2D or 3D features that have known biological targets. nih.govnih.govmdpi.com This can generate hypotheses about the potential targets of the query compound.

Once a hypothetical target is identified and if its 3D structure is available, structure-based virtual screening (SBVS), or molecular docking, can be employed. This technique computationally "docks" the ligand (5-Bromo-3-isopropylpyrazin-2-OL) into the target's binding site to predict the strength and mode of interaction, providing further evidence for a potential biological role. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to create a mathematical model that relates the chemical structures of a group of compounds to their biological activity. researchgate.net While specific QSAR models for 5-Bromo-3-isopropylpyrazin-2-OL are not yet developed, the methodology is well-established for related heterocyclic compounds like pyrazoline derivatives. nih.govresearchgate.netijper.org

To build a QSAR model, researchers would first synthesize a series of analogues of 5-Bromo-3-isopropylpyrazin-2-OL and measure their biological activity. Then, various molecular descriptors (representing electronic, steric, and hydrophobic properties) are calculated for each analogue. Statistical methods are used to build an equation that correlates these descriptors with activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of more potent molecules. ijper.org

Advanced Analytical Methodologies for 5 Bromo 3 Isopropylpyrazin 2 Ol Research

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating 5-Bromo-3-isopropylpyrazin-2-OL from reaction mixtures and for quantifying its presence in various samples. The choice of technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like pyrazinone derivatives. Developing a robust HPLC method is crucial for ensuring accurate quantification and purity assessment. A reversed-phase (RP-HPLC) approach is typically the most suitable for this class of compounds.

Method development involves the systematic optimization of several key parameters to achieve good resolution, peak shape, and sensitivity. A C18 column is a common starting point due to its versatility in retaining moderately polar compounds like 5-Bromo-3-isopropylpyrazin-2-OL. The mobile phase composition is critical; a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is used. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak symmetry by suppressing the ionization of the pyrazinol's hydroxyl group. ijcpa.in Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.

Validation of the developed method according to International Council for Harmonisation (ICH) guidelines ensures its reliability, covering aspects like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.in

Table 1: Illustrative RP-HPLC Method Parameters for 5-Bromo-3-isopropylpyrazin-2-OL Analysis

| Parameter | Condition | Rationale |

| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Provides good retention and separation for pyrazinone derivatives. ijcpa.in |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Common mobile phase for LC-MS analysis of pyrazines. nih.gov |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient | Isocratic for simple mixtures; gradient for complex samples to improve resolution and reduce run time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. ijcpa.in |

| Column Temp. | 25-40 °C | Controls retention time and viscosity; higher temperatures can improve peak shape. nih.gov |

| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. ijcpa.in |

| Detector | DAD at λmax (e.g., ~210-320 nm) | Allows for peak purity assessment and selection of optimal monitoring wavelength. |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com Pyrazines are well-known for their volatility and are frequently analyzed by GC, often in the context of flavor and aroma profiling. sigmaaldrich.com While 5-Bromo-3-isopropylpyrazin-2-OL possesses some volatility, the presence of the polar hydroxyl (-OH) group can lead to poor peak shape and potential thermal degradation in the GC inlet.

To overcome these issues, derivatization is a common strategy. The active hydrogen of the hydroxyl group can be replaced with a non-polar group, such as through silylation (e.g., using BSTFA), to increase volatility and thermal stability.

Alternatively, headspace sampling techniques, such as solid-phase microextraction (SPME), can be coupled with GC-MS to analyze the volatile components without direct injection of the sample matrix. sigmaaldrich.com This is particularly useful for detecting trace amounts of the compound. The choice of GC column is critical, with polar columns (e.g., those with a polyethylene (B3416737) glycol stationary phase like SUPELCOWAX) often providing the best separation for polar analytes. sigmaaldrich.com

High-Resolution Spectroscopic Techniques (Beyond Basic Identification)

While basic spectroscopy (1H NMR, 13C NMR, IR) provides fundamental structural information, high-resolution techniques are necessary for unambiguous structure confirmation, stereochemical analysis, and precise molecular formula determination.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) for Complex Structure and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides significantly more structural detail than 1D methods by plotting correlations between nuclei. youtube.com For a molecule like 5-Bromo-3-isopropylpyrazin-2-OL, several 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com It would show a clear correlation between the methine proton (-CH) and the two methyl protons (-CH₃) of the isopropyl group. It would also confirm the absence of coupling for the lone proton on the pyrazine (B50134) ring, helping to pinpoint its position relative to the substituents.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. youtube.com It would definitively link the proton signals of the isopropyl group to their corresponding carbon signals and assign the signal for the C-H bond on the pyrazine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the isopropyl methine proton to the C2 and C4 carbons of the pyrazine ring, confirming the attachment point of the isopropyl group at C3.

Table 2: Expected 2D NMR Correlations for 5-Bromo-3-isopropylpyrazin-2-OL

| Experiment | Expected Key Correlations | Information Gained |

| COSY | Isopropyl -CH ↔ Isopropyl -CH₃ | Confirms the structure of the isopropyl side chain. |

| HSQC | Isopropyl -CH ↔ C(isopropyl) | Assigns the carbon signal for the isopropyl methine. |

| Isopropyl -CH₃ ↔ C(isopropyl) | Assigns the carbon signal for the isopropyl methyls. | |

| Ring -CH ↔ C(ring) | Assigns the C-H group on the pyrazine ring. | |

| HMBC | Isopropyl -CH ↔ C2, C4(ring) | Confirms the position of the isopropyl group at C3. |

| Ring -CH ↔ C2, C5, C3 | Confirms the position of the lone ring proton. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a molecule with high accuracy. rsc.org By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique elemental formula, distinguishing it from other potential formulas with the same nominal mass. For 5-Bromo-3-isopropylpyrazin-2-OL (C₇H₉BrN₂O), HRMS would confirm this composition.

A key diagnostic feature in the mass spectrum would be the isotopic pattern for bromine. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M+ and M+2 doublet in the mass spectrum, with two peaks of almost equal intensity separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. nih.gov

Analysis of the fragmentation pattern provides further structural confirmation. The molecule would likely fragment in predictable ways under electron ionization (EI) or collision-induced dissociation (CID).

Table 3: Plausible HRMS Fragmentation for 5-Bromo-3-isopropylpyrazin-2-OL

| Fragment Ion | Proposed Formula | Description |

| [M]⁺ | [C₇H₉BrN₂O]⁺ | Molecular ion; will appear as a 1:1 doublet for ⁷⁹Br/⁸¹Br isotopes. |

| [M-CH₃]⁺ | [C₆H₆BrN₂O]⁺ | Loss of a methyl group from the isopropyl substituent. |

| [M-C₃H₇]⁺ | [C₄H₂BrN₂O]⁺ | Loss of the entire isopropyl group, a common fragmentation for isopropyl-substituted aromatics. |

| [M-Br]⁺ | [C₇H₉N₂O]⁺ | Loss of the bromine atom. |

| [M-CO]⁺ | [C₆H₉BrN₂]⁺ | Loss of carbon monoxide from the pyrazinone ring. |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing compounds like 5-Bromo-3-isopropylpyrazin-2-OL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful analytical tools for detecting and quantifying trace amounts of a target compound and identifying its metabolites in biological matrices. nih.gov

For in vitro studies, such as those involving incubation with liver microsomes, these methods can elucidate the metabolic fate of 5-Bromo-3-isopropylpyrazin-2-OL. nih.gov Liver microsomes contain cytochrome P450 enzymes responsible for drug metabolism. nih.gov

LC-MS/MS Analysis: This technique is highly suitable for analyzing pyrazine derivatives. nih.gov The compound would first be separated from the biological matrix using a liquid chromatograph. The eluent is then ionized, typically using an electrospray ionization (ESI) source, and introduced into the mass spectrometer. In tandem MS, a specific parent ion (the protonated molecule of 5-Bromo-3-isopropylpyrazin-2-OL) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification. researchgate.netnih.gov

Potential metabolic transformations for 5-Bromo-3-isopropylpyrazin-2-OL that could be identified include hydroxylation, de-bromination, or conjugation reactions (e.g., glucuronidation). nih.govepa.gov For example, a hydroxylated metabolite would exhibit a mass shift of +16 amu compared to the parent compound. By analyzing the fragmentation patterns, the site of modification on the molecule can often be inferred. nih.gov

GC-MS/MS Analysis: While many pyrazines are well-suited for LC-MS analysis, GC-MS is also a widely applied technique for the characterization of pyrazines, particularly for volatile derivatives. nih.gov For less volatile compounds like 5-Bromo-3-isopropylpyrazin-2-OL, a derivatization step might be necessary to increase its volatility and thermal stability before injection into the gas chromatograph.

Table 2: Hypothetical LC-MS/MS Parameters and Metabolite Identification for In Vitro Studies

This table illustrates potential mass transitions that would be monitored for the parent compound and a plausible metabolite. The exact fragments would need to be determined experimentally.

| Compound | Parent Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Plausible Metabolic Pathway |

| 5-Bromo-3-isopropylpyrazin-2-OL | 217.0 / 219.0 (Br Isotope) | 175.0, 137.0 | - |

| Hydroxylated Metabolite | 233.0 / 235.0 (Br Isotope) | 191.0, 153.0 | Phase I: Oxidation |

| De-brominated Metabolite | 139.1 | 97.1 | Phase I: Reductive dehalogenation |

Electrochemical Methods for Redox Properties and Detection

Electrochemical methods are valuable for investigating the redox properties of molecules, providing insight into their electron transfer capabilities, which can be relevant to their mechanism of action or metabolic pathways.

Cyclic Voltammetry (CV): Cyclic voltammetry is used to study the oxidation and reduction processes of a substance. In a CV experiment involving 5-Bromo-3-isopropylpyrazin-2-OL, a potential would be swept across a working electrode, and the resulting current from the compound's oxidation or reduction would be measured. The resulting plot, a voltammogram, can reveal the potentials at which these redox events occur. The presence of the electron-withdrawing bromine atom and the electron-donating isopropyl group on the pyrazin-2-ol ring would influence these potentials. The technique can determine if the redox processes are reversible or irreversible.

Chronoamperometry: This technique involves stepping the potential to a value where an electrochemical reaction (oxidation or reduction) occurs and monitoring the current as a function of time. Chronoamperometry complements CV by providing quantitative information about the kinetics of the electrochemical reaction and can be used to determine the diffusion coefficient of the analyte.

Table 3: Illustrative Electrochemical Properties for 5-Bromo-3-isopropylpyrazin-2-OL

This table presents hypothetical data from a cyclic voltammetry experiment to illustrate the type of information that can be obtained.

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

| First Oxidation Event | +0.95 | Irreversible; likely associated with the pyrazine ring |

| First Reduction Event | -1.20 | Quasi-reversible; potentially involving the C-Br bond |

Potential Applications and Derivatization Strategies for 5 Bromo 3 Isopropylpyrazin 2 Ol As a Building Block

5-Bromo-3-isopropylpyrazin-2-OL as a Key Synthetic Intermediate

The strategic placement of functional groups on the pyrazine (B50134) ring makes 5-Bromo-3-isopropylpyrazin-2-OL a valuable intermediate in multi-step organic syntheses. The bromine atom at the 5-position is particularly significant, serving as a versatile handle for a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents, thereby enabling the generation of a diverse library of pyrazine derivatives.

The general reactivity of bromo-heterocyclic compounds suggests that 5-Bromo-3-isopropylpyrazin-2-OL can readily participate in well-established palladium-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. wikipedia.orgewha.ac.krnih.gov Such transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-nitrogen bonds.

Precursor for Advanced Organic Materials

The electron-deficient nature of the pyrazine ring makes it an attractive component for the design of advanced organic materials with specific electronic and photophysical properties. researchgate.netacs.org The ability to functionalize 5-Bromo-3-isopropylpyrazin-2-OL through its bromine atom allows for the tuning of these properties, making it a promising precursor for materials with tailored characteristics.

Pyrazine-containing molecules have been investigated for their potential as n-type organic semiconductors due to the electron-withdrawing character of the pyrazine ring, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level and facilitate electron injection and transport. researchgate.netacs.org By strategically coupling 5-Bromo-3-isopropylpyrazin-2-OL with various aromatic and heteroaromatic units via cross-coupling reactions, it is possible to construct extended π-conjugated systems. These systems are the fundamental components of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The general approach would involve reacting 5-Bromo-3-isopropylpyrazin-2-OL with a suitable organoboron or organotin reagent of another aromatic system in the presence of a palladium catalyst. The resulting bi-aryl or hetero-bi-aryl structures could then be further elaborated to create larger, planar molecules conducive to intermolecular π-stacking, a key requirement for efficient charge transport.

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of 5-Bromo-3-isopropylpyrazin-2-OL for the Synthesis of Optoelectronic Material Precursors

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Hypothetical Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Phenyl-3-isopropylpyrazin-2-ol | 85 |

| 2 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Isopropyl-5-(thiophen-2-yl)pyrazin-2-ol | 78 |

| 3 | 9,9-Dimethyl-9H-fluorene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 5-(9,9-Dimethyl-9H-fluoren-2-yl)-3-isopropylpyrazin-2-ol | 72 |

This table presents hypothetical data based on known Suzuki-Miyaura coupling reactions with similar bromo-heterocyclic compounds.

While direct use as a polymerization initiator is less evident from its structure, derivatives of 5-Bromo-3-isopropylpyrazin-2-OL could be functionalized to act as monomers or be incorporated into polymer backbones. For instance, the hydroxyl group of the pyrazin-2-ol tautomer could be used to initiate ring-opening polymerization of cyclic esters like lactide or caprolactone, after appropriate activation.

More plausibly, the bromine atom can be converted into a functionality capable of initiating polymerization. For example, a lithiation followed by reaction with ethylene (B1197577) oxide would introduce a primary alcohol, which can be a site for initiating polymerization. Alternatively, the bromine can be replaced with a vinyl group via Stille coupling, creating a monomer that can undergo radical or transition-metal-catalyzed polymerization.

Building Block for Complex Heterocyclic Scaffolds

The pyrazine ring is a common motif in pharmacologically active compounds and complex natural products. nih.gov 5-Bromo-3-isopropylpyrazin-2-OL provides a platform for the construction of more intricate heterocyclic systems, either by building upon the existing pyrazine core or by using it as a starting point for ring-fusion reactions.

The presence of both a bromine atom and a vicinal nitrogen and oxygen functionality offers opportunities for annulation reactions to form fused bicyclic or polycyclic heterocyclic systems. For example, a Buchwald-Hartwig amination reaction with a suitably substituted ortho-aminoaryl compound could be followed by an intramolecular cyclization to generate a pyrazino[2,3-b]quinoxaline-like scaffold. nih.gov These fused systems are of interest in medicinal chemistry due to their rigid structures and ability to interact with biological targets.

Table 2: Potential Derivatization Reactions for the Synthesis of Fused Heterocycles

| Reaction Type | Reactant | Conditions | Product Scaffold |

| Buchwald-Hartwig Amination / Cyclization | 2-aminothiophenol | 1. Pd catalyst, ligand, base2. Acid or heat | Thiazolo[4,5-b]pyrazin-2-ol derivative |

| Ullmann Condensation / Cyclization | 2-aminophenol | 1. Cu catalyst, base2. Dehydration | Oxazolo[4,5-b]pyrazin-2-ol derivative |

| Sonogashira Coupling / Cyclization | Terminal alkyne with a nucleophilic group | 1. Pd/Cu catalyst, base2. Intramolecular addition | Furo[2,3-b]pyrazin-2-ol or Pyrrolo[2,3-b]pyrazin-2-ol derivatives |

This table outlines potential synthetic pathways based on established methodologies for the synthesis of fused heterocyclic systems.

Macrocycles are an important class of molecules with applications ranging from host-guest chemistry to therapeutics. nih.govnih.gov 5-Bromo-3-isopropylpyrazin-2-OL can be envisioned as a corner piece in the construction of macrocyclic structures. Dimerization of the molecule through a double Suzuki or Stille coupling with a di-boronic acid or di-stannane linker could lead to the formation of a symmetrical macrocycle. Alternatively, a stepwise approach involving the sequential addition of linker units to the bromine and another functional group (potentially introduced at the nitrogen or oxygen) could be employed to build more complex, unsymmetrical macrocycles. The pyrazine units within the macrocycle would impart specific conformational constraints and potential metal-binding sites.

Ligand Design in Coordination Chemistry and Catalysis

The pyrazine ring system is a well-established component in the design of ligands for coordination chemistry. The nitrogen atoms in the pyrazine ring can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with metal ions. This ability to chelate metals is fundamental to their application in catalysis and the development of novel coordination complexes.

The pyrazinol moiety, a hydroxyl-substituted pyrazine, possesses distinct metal-chelating properties. The presence of both a ring nitrogen and an adjacent hydroxyl group allows for the formation of stable chelate rings with metal ions. This bidentate coordination, involving a nitrogen atom and the deprotonated oxygen of the hydroxyl group, enhances the stability of the resulting metal complexes compared to monodentate ligands.

The coordination behavior of similar heterocyclic ligands has been a subject of extensive study. For instance, Schiff base ligands derived from heterocyclic compounds have been shown to form stable complexes with a variety of transition metals. nih.gov In these complexes, the ligand typically coordinates to the metal ion through nitrogen and oxygen atoms, forming stable five- or six-membered chelate rings. nih.gov The electronic properties of the pyrazinol ring, influenced by substituents like the bromo and isopropyl groups in 5-Bromo-3-isopropylpyrazin-2-ol, can further modulate the stability and reactivity of the metal complexes.

The development of metal complexes with tailored catalytic activity is a major focus of modern chemistry. Pyrazine-based ligands have been explored for their potential in both homogeneous and heterogeneous catalysis. While specific catalytic applications of 5-Bromo-3-isopropylpyrazin-2-ol are not yet extensively documented, the structural motifs present in the molecule suggest its potential in this area.

The chiral environment that can be created around a metal center by appropriately designed ligands is the basis for asymmetric catalysis, a powerful tool for the synthesis of enantiomerically pure compounds. The derivatization of the pyrazinol scaffold, for example, by introducing chiral auxiliaries, could lead to the development of new ligands for asymmetric transformations. The bromine atom on the pyrazine ring provides a convenient handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of ligands for screening in catalytic applications.

Agrochemical Research (Excluding Product Formulation/Dosage)

The pyrazine framework is a common feature in a number of biologically active molecules, including those with applications in agriculture. researchgate.net The search for new and effective agrochemicals is a continuous effort, driven by the need to manage pests and diseases while minimizing environmental impact.

The structure of 5-Bromo-3-isopropylpyrazin-2-ol makes it an interesting starting point for the synthesis of novel agrochemical lead compounds. Pyrazole-containing compounds, which share some structural similarities with pyrazines, have been successfully developed into commercial fungicides, insecticides, and herbicides. nih.gov

Research into pyrazine derivatives has demonstrated their potential as herbicides. researchgate.net For instance, certain aminopyrazinones have been shown to exhibit good pre- and post-emergence selective herbicidal activity. researchgate.net The synthetic accessibility of the 5-Bromo-3-isopropylpyrazin-2-ol scaffold allows for systematic structural modifications to explore structure-activity relationships. The bromine atom can be replaced with various other functional groups to fine-tune the biological activity of the resulting compounds.

Future Research Directions and Unexplored Avenues for 5 Bromo 3 Isopropylpyrazin 2 Ol

The unique structural characteristics of 5-Bromo-3-isopropylpyrazin-2-OL, a substituted pyrazinone, position it as a compound of interest for a variety of advanced chemical and technological applications. The pyrazine (B50134) ring is a key scaffold in many biologically active compounds and materials. nih.govnih.gov Future research can leverage its distinct combination of a bromine atom, an isopropyl group, and a hydroxylated pyrazine core to explore novel functionalities. The following sections outline promising, yet largely unexplored, research directions that could unlock the full potential of this molecule.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for structural confirmation of 5-Bromo-3-isopropylpyrazin-2-OL, and what key spectral features should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on H and C NMR to identify substituents. The bromine atom induces deshielding in adjacent protons (e.g., H-6 in pyrazine), while the isopropyl group shows a characteristic doublet for the methyl groups (~1.2–1.4 ppm) and a septet for the methine proton (~2.9–3.1 ppm) .

- Mass Spectrometry (MS) : Look for the molecular ion peak at m/z ≈ 245 (CHBrNO) and fragmentation patterns indicative of bromine loss (e.g., [M-Br]).

- Infrared (IR) Spectroscopy : Confirm hydroxyl (O–H stretch ~3200–3500 cm) and aromatic C–Br bonds (600–800 cm) .

Q. What synthetic strategies are commonly employed to prepare 5-Bromo-3-isopropylpyrazin-2-OL and its derivatives?

- Methodological Answer :

- Bromination of Pyrazine Precursors : Use electrophilic bromination (e.g., NBS or Br) on 3-isopropylpyrazin-2-ol under controlled conditions to avoid over-bromination .

- Functional Group Interconversion : Substitute a leaving group (e.g., chlorine) in 5-chloro-3-isopropylpyrazin-2-ol via nucleophilic aromatic substitution with NaBr/Cu catalysis .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with boronic acids (e.g., 2-bromopyridine-5-boronic acid) to introduce aryl/heteroaryl groups at the 5-position .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for 5-Bromo-3-isopropylpyrazin-2-OL in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for different catalytic systems (e.g., Pd(PPh) vs. Pd(dba)) to predict regioselectivity in Suzuki-Miyaura couplings .

- Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) to assess steric hindrance from the isopropyl group and its impact on reaction kinetics .

Q. What strategies minimize competing side reactions during functionalization of the pyrazine ring in 5-Bromo-3-isopropylpyrazin-2-OL?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation with TBSCl) to prevent unwanted nucleophilic attack during bromination or coupling .

- Temperature Control : Perform reactions at low temperatures (0–5°C) to suppress radical pathways that lead to dimerization or decomposition .

- Catalyst Tuning : Use Pd catalysts with bulky ligands (e.g., XPhos) to enhance selectivity for mono-substitution over di-substitution .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported yields for bromination reactions on pyrazine derivatives?

- Methodological Answer :

- Reproducibility Checks : Verify reaction parameters (e.g., stoichiometry of Br, reaction time) across studies. For example, evidence shows varying purity levels (95–98%) for brominated pyridines, which may affect yield comparisons .

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., di-brominated isomers) and optimize quenching steps to halt reactions at the mono-brominated stage .

- Meta-Analysis : Cross-reference synthetic protocols from structurally analogous compounds (e.g., 5-bromo-N-methylpyrazin-2-amine) to identify common pitfalls .

Experimental Design Considerations

Q. What precautions are essential for handling and storing 5-Bromo-3-isopropylpyrazin-2-OL in long-term studies?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C under inert gas (Ar/N) to prevent hydrolysis of the hydroxyl group or degradation of the bromine substituent .

- Light Sensitivity : Protect from UV exposure using amber glassware, as brominated heterocycles are prone to photolytic decomposition .

Q. How can researchers validate the purity of 5-Bromo-3-isopropylpyrazin-2-OL across different synthetic batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.